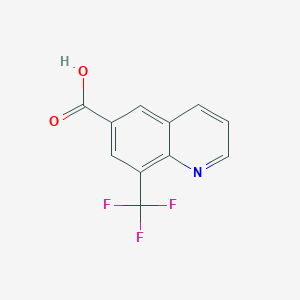

8-(Trifluoromethyl)quinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

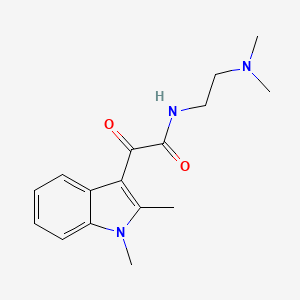

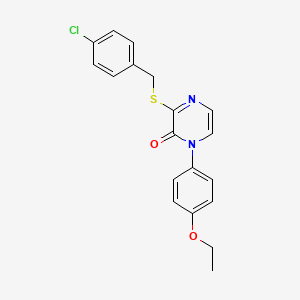

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)quinoline-6-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the retrieved data.Applications De Recherche Scientifique

- Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .

- They have been used in the development of new drugs due to their wide range of biological and pharmacological activities .

- The methods of application or experimental procedures involve various synthetic routes for the synthesis of quinoline and its derivatives .

- The outcomes have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

- Quinoline compounds are used in drug discovery.

- They offer diverse applications in areas like drug discovery and catalysis.

- The methods of application or experimental procedures involve the use of quinoline compounds in the synthesis of new drugs.

- The outcomes have shown that quinoline compounds can be used to develop new therapeutic agents .

Medicinal Chemistry

Drug Discovery

Corrosion Inhibition

- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .

- The methods of application or experimental procedures involve the synthesis of quinoline derivatives using alternative reaction methods .

- The outcomes have shown that quinoline derivatives can be synthesized using green and clean methods .

- Quinolines have diverse applications in the field of industrial chemistry .

- The methods of application or experimental procedures involve the use of quinoline compounds in various industrial processes .

- The outcomes have shown that quinoline compounds can be effectively used in industrial chemistry .

- Quinoline compounds have been used in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist, which is used for pain management .

- The methods of application or experimental procedures involve the use of quinoline compounds in the synthesis of CGRP receptor antagonists .

- The outcomes have shown that quinoline compounds can be used to develop new therapeutic agents for pain management .

Synthetic Organic Chemistry

Industrial Chemistry

Pain Management

- Quinolines have become important compounds because of their variety of applications in green chemistry .

- The methods of application or experimental procedures involve the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

- The outcomes have shown that quinoline derivatives can be synthesized using these green and clean methods .

- A study has shown that 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ) was experimentally investigated as a corrosion inhibitor for mild steel in an acidic medium .

- The methods of application or experimental procedures involve the use of CTQ in electrochemical methods such as polarization and electrochemical impedance techniques .

- The outcomes have shown that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .

Green Chemistry

Corrosion Inhibition

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

8-(trifluoromethyl)quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXWCDUDVJAFKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)quinoline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)

![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)